![molecular formula C18H23N7OS B2511528 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1170511-04-2](/img/structure/B2511528.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Description
The compound "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide" is a novel molecule that appears to be structurally related to a class of compounds with potential pharmacological properties. The related compounds have been synthesized and evaluated for their biological activities, particularly as COX-2 inhibitors and for their antibacterial and antiviral properties .
Synthesis Analysis
The synthesis of related compounds involves a two-step chemical process. Initially, different amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . Similarly, the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine starts with aminothiourea and carbon disulfide as starting materials . Although the exact synthesis of the compound is not detailed, it is likely to follow a comparable synthetic route.
Molecular Structure Analysis
The molecular structure of the related compounds has been characterized using various analytical techniques such as 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . These techniques would provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the 1,3,4-thiadiazole moiety, the piperazine ring, and the acetamide group. These functional groups are known to participate in various chemical reactions, which could be exploited for further chemical modifications or to understand their interaction with biological targets .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of similar compounds in the literature suggest that they are likely to be solid at room temperature and may have varying solubility in different solvents. The presence of multiple heteroatoms (nitrogen and sulfur) in the compound would influence its polarity, hydrogen bonding capacity, and overall reactivity .
Relevant Case Studies
The related compounds have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method, and their toxicity was assessed by evaluating the ulcerogenic potential . Additionally, some of the synthesized compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed antiviral activity against tobacco mosaic virus . These studies provide a basis for understanding the potential biological activities of the compound .
Scientific Research Applications
Synthesis and Biological Activities
Novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Xia, 2015). Another study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer and Antimicrobial Applications
Compounds featuring the benzodiazole moiety linked with piperazine have shown significant anticancer activity against human cancer cell lines, supported by molecular docking studies (Boddu et al., 2018). Additionally, some novel synthesized 1,2,4-triazole moieties clubbed with benzimidazole ring demonstrated good anthelmintic activity (Kumar & Sahoo, 2014). Novel scaffolds including Thiadiazolyl Piperazine and other derivatives synthesized from stearic acid showed promising antimicrobial activities (Abdelmajeid et al., 2017).
Antileishmanial and Antitumor Activities
A series of novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents exhibited potent antileishmanial activity against Leishmania major promastigotes and amastigotes, with compound N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride showing very low toxicity and high selectivity (Tahghighi et al., 2011).
properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7OS/c1-13-21-22-18(27-13)20-17(26)12-25-9-7-24(8-10-25)11-16-19-14-5-3-4-6-15(14)23(16)2/h3-6H,7-12H2,1-2H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKIZAODHQESIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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